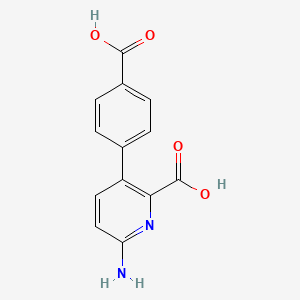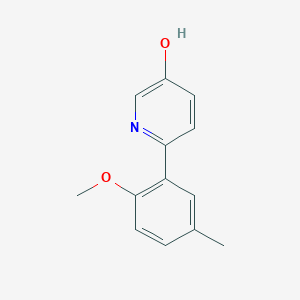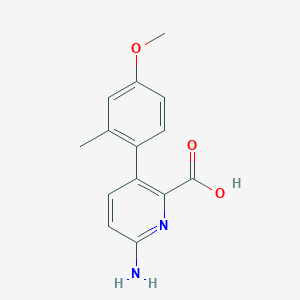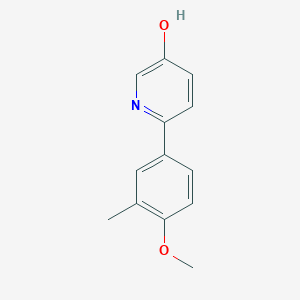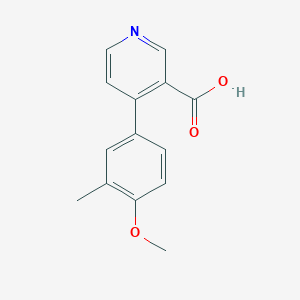
4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-3-methylphenyl)nicotinic acid, also known as 4-MMPNA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. It is a derivative of nicotinic acid, an important molecule in the body that is involved in energy metabolism and neurotransmitter synthesis. 4-MMPNA has been studied for its ability to modulate the activity of certain enzymes, receptors, and other proteins in the body, as well as its potential anti-inflammatory, anti-oxidant, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is thought to act as an agonist at certain nicotinic acid receptors, which are involved in energy metabolism, neurotransmitter synthesis, and the regulation of inflammation. It is also thought to modulate the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, as well as other proteins.
Biochemical and Physiological Effects
4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been found to have anti-oxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% in lab experiments has a number of advantages. It is a synthetic compound, so it is easy to obtain and use in experiments. Additionally, it has been studied extensively, so its effects and mechanisms of action are well understood. However, there are also some limitations to its use. For example, it is not a naturally occurring compound, so its effects may not be identical to those of a natural molecule. Additionally, its effects may be different in different organisms or cell types.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%. For example, further research could be done to explore the precise mechanisms of action of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% and to identify its potential therapeutic applications. Additionally, further studies could be done to investigate the effects of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% on other enzymes and proteins, as well as its effects on different cell types and organisms. Finally, more research could be done to explore the potential side effects of 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%, as well as its safety and efficacy in humans.
Synthesemethoden
4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% can be synthesized via a three-step process. In the first step, 4-methyl-3-methoxyphenol is reacted with acetic anhydride to yield 4-methyl-3-methoxyacetic acid. In the second step, this intermediate is reacted with ammonium acetate to form 4-methyl-3-methoxyacetic acid amide. Finally, this amide is reacted with hydrazine hydrate to yield 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%. This method has been used to synthesize 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been studied extensively for its potential therapeutic applications. It has been used as a tool to study the effects of nicotinic acid on the body, and its effects on various enzymes, receptors, and other proteins. It has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. 4-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has also been studied for its potential anti-oxidant and neuroprotective properties.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(3-4-13(9)18-2)11-5-6-15-8-12(11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBVGMAJKCCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692552 |
Source


|
| Record name | 4-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-16-6 |
Source


|
| Record name | 4-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





